7-Tetradecyne

Analytical Chemistry Chromatography Method Validation

Chromatographic and synthetic workflows requiring predictable alkyne regiochemistry suffer from positional isomer interference. 7-Tetradecyne (CAS 35216-11-6), a symmetrical internal alkyne at ≥98% purity (GC), provides a single-isomer solution. • GC-MS Anchor: Kovats RI 1416 on OV-101 discriminates unambiguously from 1-tetradecyne (RI 1413) and 5-tetradecyne (RI 1421). • Synthetic Utility: 71% (Z)-7-tetradecene yield via Rh/Cu hydrosilylation; quantitatively isomerizable to 1-tetradecyne with KAPA at 0 °C.

Molecular Formula C14H26
Molecular Weight 194.36 g/mol
CAS No. 35216-11-6
Cat. No. B1581490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Tetradecyne
CAS35216-11-6
Molecular FormulaC14H26
Molecular Weight194.36 g/mol
Structural Identifiers
SMILESCCCCCCC#CCCCCCC
InChIInChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3-12H2,1-2H3
InChIKeyAFNWSIIBAYUTTL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7‑Tetradecyne (CAS 35216‑11‑6) for Precision Organic Synthesis: Key Properties and Procurement Considerations


7‑Tetradecyne (tetradec‑7‑yne) is a symmetrical internal alkyne with the molecular formula C₁₄H₂₆ and a molecular weight of 194.36 g·mol⁻¹ [1]. It is characterized by a carbon–carbon triple bond located at the exact center of a fourteen‑carbon hydrocarbon chain, imparting distinct physical and chemical properties compared to its terminal‑alkyne and non‑symmetrical positional isomers [2]. The compound is supplied as a colorless to almost‑colorless clear liquid with a purity specification typically ≥98% by gas chromatography [3].

7‑Tetradecyne (CAS 35216‑11‑6) in Supply Chain Management: Why In‑Class Alkynes Cannot Be Interchanged


Although 7‑tetradecyne shares the same molecular formula with several positional isomers (e.g., 1‑, 3‑, 4‑, 5‑, and 6‑tetradecyne), substitution is not permissible in applications where predictable chromatographic behavior, precise regioselectivity, or reproducible physical properties are required. The position of the triple bond significantly alters gas‑chromatographic retention indices, boiling points, and chemical reactivity—terminal alkynes (e.g., 1‑tetradecyne) undergo hydrosilylation and Click chemistry, while internal alkynes exhibit different regiochemical outcomes in hydrogenation, hydrosilylation, and isomerization [1][2]. The quantitative evidence below substantiates that 7‑tetradecyne’s symmetrical internal alkyne architecture confers measurable differentiation that directly impacts analytical and synthetic workflows [3].

7‑Tetradecyne (CAS 35216‑11‑6) Technical Differentiation: Quantitative Evidence vs. Closest Analogs


Gas Chromatographic Retention Index: 7‑Tetradecyne vs. 1‑Tetradecyne on OV‑101

7‑Tetradecyne exhibits a distinct Kovats retention index of 1416 on OV‑101 stationary phase at 110 °C, which differs from the value of 1413 measured for 1‑tetradecyne under identical chromatographic conditions [1][2]. This 3‑unit difference, though small, is analytically significant for unambiguous peak assignment in complex mixtures containing multiple alkyne positional isomers.

Analytical Chemistry Chromatography Method Validation

Gas Chromatographic Retention Index: 7‑Tetradecyne vs. 5‑Tetradecyne on OV‑101

Compared to 5‑tetradecyne (RI = 1421 on OV‑101 at 110 °C), 7‑tetradecyne (RI = 1416) shows a 5‑unit lower retention index [1][2]. This difference reflects the altered molecular shape and polarizability distribution when the triple bond is moved two positions away from the center, providing a practical means to distinguish these positional isomers by GC.

Analytical Chemistry Chromatography Method Validation

Boiling Point Distinction: 7‑Tetradecyne vs. 1‑Tetradecyne at Reduced Pressure

Under comparable reduced pressure, 7‑tetradecyne boils at 144 °C at 30 mmHg [1], whereas 1‑tetradecyne boils at 132–134 °C at 14 mmHg . Normalizing to a common pressure (e.g., using the Clausius–Clapeyron relationship) suggests a lower boiling point for the internal alkyne, consistent with the reduced intermolecular interactions of a centrally located triple bond compared to a terminal one. This property directly influences distillation parameters and storage requirements.

Physical Chemistry Distillation Purification

Chemoselective Hydrogenation: Internal vs. Terminal Alkyne Reactivity in Rh/Cu Systems

In the presence of a RhCl₃/Cu(NO₃)₂ catalyst system and triethoxysilane, 7‑tetradecyne undergoes hydrosilylation followed by protodesilylation to afford 7‑tetradecene in 71% overall yield with a Z/E ratio of 3.5:1 [1]. Terminal alkynes, in contrast, deactivate the catalyst under these conditions and do not reduce cleanly [2], making 7‑tetradecyne a suitable substrate for stereoselective alkene synthesis where terminal alkynes are incompatible.

Catalysis Hydrogenation Stereoselectivity

Isomerization Propensity: 7‑Tetradecyne in Acetylene Zipper Chemistry

7‑Tetradecyne readily undergoes triple‑bond migration to the chain terminus when treated with the KAPA superbase (potassium 3‑aminopropylamide) at 0 °C, yielding 1‑tetradecyne [1]. This behavior mirrors that of other long‑chain internal alkynes (e.g., 4‑octyne), but the symmetric 7‑position offers a predictable starting point for isomerization studies and provides access to terminal alkynes that may be commercially less available or more expensive.

Organic Synthesis Isomerization Superbase Chemistry

7‑Tetradecyne (CAS 35216‑11‑6) Strategic Applications: Where Internal Symmetry Delivers Measurable Advantage


Gas Chromatography Method Development and Validation

7‑Tetradecyne serves as a well‑characterized internal alkyne standard for GC‑FID and GC‑MS methods requiring discrimination between terminal and internal alkyne positional isomers. Its Kovats retention index of 1416 on OV‑101 provides a reproducible anchor for retention time locking, enabling confident identification of 7‑tetradecyne in complex hydrocarbon mixtures where 1‑tetradecyne (RI = 1413) and 5‑tetradecyne (RI = 1421) may co‑occur [1].

Stereoselective Synthesis of (Z)‑Alkenes via Hydrosilane‑Mediated Reduction

Researchers pursuing mild, stereoselective semi‑hydrogenation of internal alkynes should consider 7‑tetradecyne as a substrate when employing Rh/Cu bimetallic catalysts with silanes. The documented 71% yield of 7‑tetradecene (Z/E = 3.5:1) under hydrosilylation/protodesilylation conditions validates its utility in preparing (Z)‑alkene building blocks [2], a transformation that is problematic for terminal alkynes due to catalyst poisoning.

Precursor for Terminal Alkyne Generation via Base‑Catalyzed Isomerization

In synthetic workflows where 1‑tetradecyne is required but commercial availability is limited or cost‑prohibitive, 7‑tetradecyne can be quantitatively isomerized to the terminal alkyne using the KAPA superbase at 0 °C [3]. This approach leverages the stability of the internal alkyne during storage and handling while providing on‑demand access to the reactive terminal isomer.

Reference Compound for Alkyne Metathesis and Polymerization Studies

The symmetrical structure of 7‑tetradecyne makes it an ideal model substrate for investigating alkyne metathesis catalysts and reaction kinetics, as it eliminates regiochemical ambiguity in cross‑metathesis product analysis. Its physical properties (e.g., boiling point 144 °C/30 mmHg, density 0.79 g·mL⁻¹) are well‑established, facilitating accurate stoichiometric calculations and reaction setup [4].

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